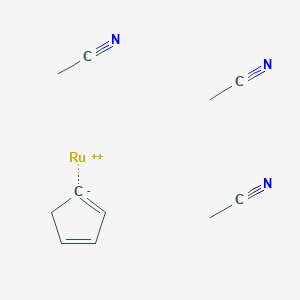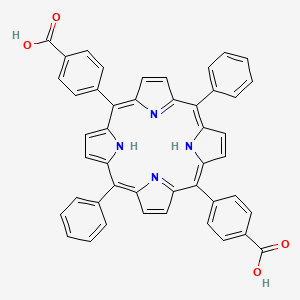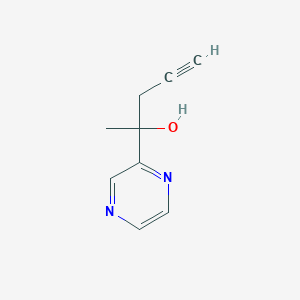![molecular formula C26H19BrO B11928473 4-[(1E)-2-(4-bromophenyl)-1,2-diphenylethenyl]phenol](/img/structure/B11928473.png)
4-[(1E)-2-(4-bromophenyl)-1,2-diphenylethenyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(4-Bromophenyl)-1,2-diphenylvinyl)phenol is an organic compound that belongs to the class of bromophenols. Bromophenols are characterized by the presence of hydroxyl groups and bromine atoms bonded to a benzene ring. This compound is particularly notable for its complex structure, which includes multiple phenyl groups and a bromine atom, making it a subject of interest in various fields of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Bromophenyl)-1,2-diphenylvinyl)phenol typically involves the bromination of phenol. One common method includes the addition of bromine to a phenolic carbon disulfide solution under controlled temperature conditions (below 5°C) and continuous stirring for a couple of hours . This process ensures the selective bromination of the phenol, resulting in the desired compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale bromination reactions, utilizing bromine and phenol as primary reactants. The reaction conditions are carefully controlled to maximize yield and purity, often involving the use of solvents like carbon disulfide and catalysts to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-(4-Bromophenyl)-1,2-diphenylvinyl)phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in de-brominated phenols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and de-brominated phenols, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-(2-(4-Bromophenyl)-1,2-diphenylvinyl)phenol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 4-(2-(4-Bromophenyl)-1,2-diphenylvinyl)phenol exerts its effects involves interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological activities . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromophenol: A simpler brominated phenol with a single bromine atom and hydroxyl group.
2,4,6-Tribromophenol: A more heavily brominated phenol with three bromine atoms.
4-Bromoanisole: A brominated phenol derivative with a methoxy group instead of a hydroxyl group.
Uniqueness
4-(2-(4-Bromophenyl)-1,2-diphenylvinyl)phenol is unique due to its complex structure, which includes multiple phenyl groups and a bromine atom. This complexity allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research .
Propiedades
Fórmula molecular |
C26H19BrO |
|---|---|
Peso molecular |
427.3 g/mol |
Nombre IUPAC |
4-[2-(4-bromophenyl)-1,2-diphenylethenyl]phenol |
InChI |
InChI=1S/C26H19BrO/c27-23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)22-13-17-24(28)18-14-22/h1-18,28H |
Clave InChI |
LSJFZGWVQMEGTG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;3-chloro-2H-pyridin-2-ide;dichloride](/img/structure/B11928417.png)
![tetralithium;3-hydroxy-3-methyl-5-[oxido(phosphonatooxy)phosphoryl]oxypentanoate](/img/structure/B11928418.png)
![[(3R)-3-Hydroxydodecanoyl]-L-carnitine](/img/structure/B11928434.png)
![4-[3,5-bis(4-formyl-3-hydroxyphenyl)phenyl]-2-hydroxybenzaldehyde](/img/structure/B11928438.png)
-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}phenyl)methyl}benzenesulfonic acid](/img/structure/B11928444.png)
![[2-(11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl)-2-oxoethyl] acetate](/img/structure/B11928445.png)




![N-[(2-amino-6-fluorophenyl)methyl]-N-[2-(1,1-dioxothian-4-yl)ethyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B11928468.png)
